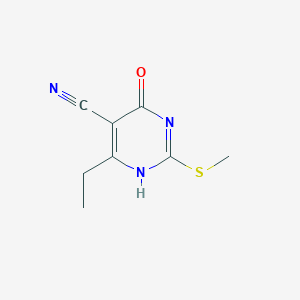
6-ethyl-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound with a pyrimidine core. Pyrimidines are a class of organic compounds that are widely studied due to their significant biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization and subsequent functionalization to introduce the ethyl and methylsulfanyl groups . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
6-ethyl-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-ethyl-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
Mecanismo De Acción
The mechanism of action of 6-ethyl-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the kinase, thereby inhibiting its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with other enzymes involved in nucleotide metabolism, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-thioxopyrimidines: These compounds have a sulfur atom at the 2-position and exhibit similar biological activities, including anticancer and antimicrobial properties.
Pyrido[2,3-d]pyrimidines: These fused heterocyclic compounds also show significant biological activity and are used in medicinal chemistry.
Uniqueness
6-ethyl-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and methylsulfanyl groups enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound in drug discovery and development.
Propiedades
IUPAC Name |
6-ethyl-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-3-6-5(4-9)7(12)11-8(10-6)13-2/h3H2,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFSQNVBIDPVFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N=C(N1)SC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N=C(N1)SC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-8-(trifluoromethyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7736755.png)
![7-Chloro-8-methyl-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7736762.png)
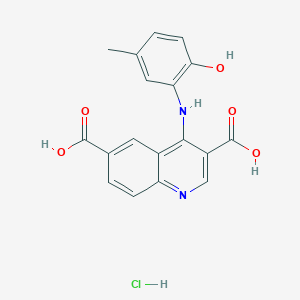
![4-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]anilino]quinoline-3,6-dicarboxylic acid;hydrochloride](/img/structure/B7736792.png)
![4-[4-[(4-Chlorophenyl)methoxy]anilino]-2-methylquinoline-6-carboxylic acid;hydrochloride](/img/structure/B7736801.png)
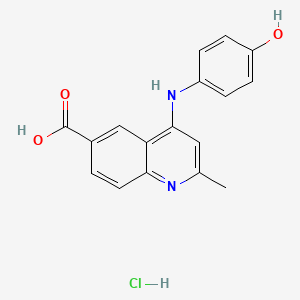
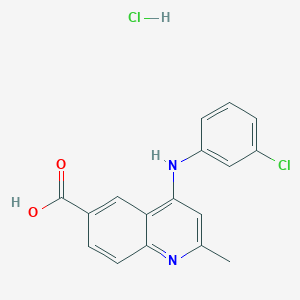
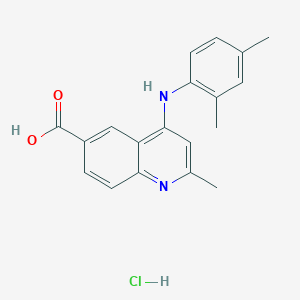
![2-Methyl-4-[(3-methylphenyl)amino]quinoline-6-carboxylic acid hydrochloride](/img/structure/B7736825.png)
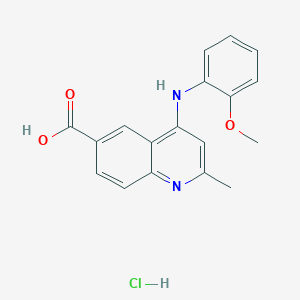
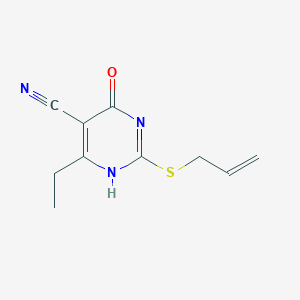
![methyl 3-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7736851.png)
![2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7736855.png)
![2-[(4-chlorophenyl)methylsulfanyl]-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7736863.png)
